
2,2-Dimethyl-1,3-benzodioxole
Overview
Description
2,2-Dimethyl-1,3-benzodioxole (CAS 14005-14-2) is a bicyclic aromatic compound with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.18 g/mol . Structurally, it consists of a benzene ring fused to a 1,3-dioxole ring, with two methyl groups attached at the 2-position of the dioxole moiety. This compound is a clear liquid with a boiling point of 182 °C, a melting point of 3 °C, and a density of 1.06 g/cm³ at 20 °C . Its lipophilic nature and stability make it useful in organic synthesis, particularly as a protecting group or solvent in reactions involving sensitive intermediates .
Preparation Methods
Fundamental Reaction Pathways for 1,3-Benzodioxole Alkylation
Base-Mediated Alkylation Using Phase-Transfer Catalysts
The alkylation of catechol derivatives represents the most direct route to 2,2-dimethyl-1,3-benzodioxole. As demonstrated in the synthesis of 2,2-difluoro-1,3-benzodioxole , catechol undergoes deprotonation with aqueous sodium hydroxide, followed by reaction with dichloromethane in the presence of tetrabutylammonium bromide (TBAB). For dimethyl derivatives, this method adapts by substituting dichloromethane with dimethyl sulfate or methyl chloride. The phase-transfer catalyst facilitates interfacial reactions, achieving yields of 78–85% under optimized conditions (105–110°C, 7–8 kg/cm² pressure) . Critical parameters include:
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Solvent selection : Benzotrifluoride enhances reaction homogeneity and byproduct removal .
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Catalyst loading : 0.5–1.5 mol% TBAB maximizes methyl group transfer efficiency .
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Temperature control : Maintaining 100–120°C prevents intermediate decomposition .
Radical-Initiated Methylation Strategies
While radical pathways are well-established for chlorination , their application to methylation remains underexplored. Theoretical frameworks suggest that methyl radicals, generated via azobisisobutyronitrile (AIBN) or peroxides, could react with 1,3-benzodioxole. However, challenges in stabilizing primary methyl radicals limit yields (<30%) compared to halogenation . Recent advances propose captodative stabilization using electron-withdrawing ester groups adjacent to the methyl site, though this modifies the target structure .
Transition Metal-Catalyzed Approaches
Ruthenium-Catalyzed Asymmetric Synthesis
Patent EP4180426A1 discloses a Ru₃(CO)₁₂/P(o-Tol)₃ system for synthesizing methyl-substituted 1,3-benzodioxoles . The protocol involves:
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Cyclization : Coupling methyl acrylate with substituted catechols under CO atmosphere.
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Hydrogenation : Selective reduction of intermediate cyclohexenyl groups.
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Dimethylation : Quaternizing amines with methyl iodide to install the 2,2-dimethyl motif .
This method achieves 93.4% yield in the final dimethylation step, with enantiomeric excess >98% when using (1S)-1-phenylethanamine for resolution .
Table 1: Performance Metrics for Catalytic Methods
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: It can undergo electrophilic substitution reactions, particularly at the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with nickel or rhodium catalysts.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
Pharmaceutical Applications
2,2-Dimethyl-1,3-benzodioxole serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that enhance therapeutic effects. Research has demonstrated that derivatives of this compound can exhibit neuroprotective properties, particularly in the treatment of ischemic stroke.
Case Study: Neuroprotective Agents
A study synthesized a series of compounds based on 2,2-dimethylbenzopyran groups and evaluated their effectiveness against ischemic stroke. The findings indicated that certain derivatives significantly improved neuron survival rates compared to traditional drugs like edaravone. For instance, compounds BA-07 showed a notable increase in cell viability after oxygen-glucose deprivation (OGD) treatment, outperforming existing treatments .
Table 1: Cell Viability Results
Compound | Control | Model | 1 μM | 30 μM | 100 μM | Edaravone |
---|---|---|---|---|---|---|
BA-01 | 1.00 ± 0.012 | 0.49 ± 0.094 | 0.52 ± 0.023 | 0.28 ± 0.040 | — | 0.54 ± 0.0069 |
BA-02 | 1.00 ± 0.012 | 0.49 ± 0.094 | 0.42 ± 0.024 | 0.30 ± 0.046 | — | 0.54 ± 0.0069 |
BA-07 | - | - | - | - | - | - |
Flavor and Fragrance Industry
In the flavor and fragrance industry, this compound is valued for its sweet aroma, which enhances sensory experiences in food products and perfumes. Its pleasant scent profile makes it a common ingredient in various formulations.
Polymer Chemistry
This compound is utilized in the production of specialty polymers that possess unique properties such as improved durability and flexibility. These polymers find applications in coatings, adhesives, and other materials where performance characteristics are critical.
Example: Specialty Polymers
Research indicates that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability, making them suitable for demanding applications in automotive and aerospace industries.
Analytical Chemistry
In analytical chemistry, this compound acts as a standard reference material for quantifying other compounds in complex mixtures. Its stability and defined properties make it an essential tool for researchers seeking accurate measurements.
Environmental Studies
The environmental impact of chemical compounds is an area of growing concern, and studies involving this compound focus on its behavior in ecosystems and potential effects on wildlife and plant life.
Research Findings
Investigations into the degradation pathways of this compound reveal insights into its persistence in the environment and its potential toxicity to aquatic organisms . Understanding these interactions is crucial for developing regulations to mitigate adverse environmental impacts.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1,3-benzodioxole varies depending on its application. In biological systems, it can act as an inhibitor of enzymes such as cyclooxygenase, thereby reducing inflammation and exhibiting cytotoxic effects . The compound interacts with molecular targets through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural and Substituent Variations
The 1,3-benzodioxole scaffold is highly versatile, with substituents at the 2-position significantly altering physical, chemical, and biological properties. Key analogs include:
Physical and Chemical Properties
- Lipophilicity : Methyl and phenyl substituents enhance lipophilicity, making 2,2-dimethyl and 2,2-diphenyl analogs more suitable for lipid-rich environments (e.g., drug delivery) compared to polar fluoro/chloro derivatives .
- Thermal Stability : The methyl groups in this compound contribute to stability up to 182 °C, whereas DFBD and dichloro analogs exhibit lower thermal stability due to weaker C-F/C-Cl bonds .
- Biodegradation : Unlike DFBD, which undergoes enzymatic defluorination by Pseudomonas putida , this compound lacks electronegative substituents, reducing susceptibility to microbial degradation .
Biological Activity
2,2-Dimethyl-1,3-benzodioxole is a compound belonging to the benzodioxole class, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, focusing on its anticancer, antioxidant, anti-inflammatory, and analgesic properties.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired compound. Various synthetic routes have been explored to optimize yield and purity. For instance, a study reported a two-step synthesis approach achieving a yield of approximately 65% from halodiols derived from halobenzene .
Anticancer Activity
Recent studies have highlighted the potent anticancer properties of benzodioxole derivatives. Specifically, compounds derived from this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
- Case Study: Hep3B Cell Line
In one study, two derivatives (referred to as 2a and 2b) were evaluated for their cytotoxicity against the Hep3B liver cancer cell line. Compound 2a exhibited a notable reduction in α-fetoprotein secretion levels (1625.8 ng/ml) compared to untreated controls (2519.17 ng/ml), indicating reduced tumorigenicity. Additionally, flow cytometry analysis revealed that compound 2a induced cell cycle arrest in the G2-M phase (8.07%), closely mirroring the effects of doxorubicin (7.4%) .
Compound | α-Fetoprotein Level (ng/ml) | G2-M Phase Arrest (%) |
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Control | 2519.17 | - |
2a | 1625.8 | 8.07 |
Doxorubicin | - | 7.4 |
Antioxidant Activity
The antioxidant potential of this compound has also been investigated using in vitro assays such as the DPPH assay. The synthesized compounds exhibited varying degrees of antioxidant activity with IC50 values significantly higher than that of Trolox (IC50 = 7.72 µM) . For example:
- Antioxidant Evaluation
Compounds derived from benzodioxole showed moderate antioxidant activity with IC50 values ranging from 39.85 µM to 79.95 µM .
Compound | IC50 Value (µM) |
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Trolox | 7.72 |
Compound A | 39.85 |
Compound B | 79.95 |
Anti-inflammatory and Analgesic Effects
In addition to anticancer and antioxidant activities, benzodioxole derivatives have shown promise in anti-inflammatory and analgesic applications. The mechanisms involve inhibition of pro-inflammatory cytokines and modulation of pain pathways .
Properties
IUPAC Name |
2,2-dimethyl-1,3-benzodioxole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-9(2)10-7-5-3-4-6-8(7)11-9/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBIFYYKIWPTRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=CC=CC=C2O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20301445 | |
Record name | 2,2-Dimethyl-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20301445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14005-14-2 | |
Record name | 14005-14-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143506 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-Dimethyl-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20301445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethyl-2H-1,3-benzodioxole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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